molecular formula C14H13NO4 B7857302 1-(4-Ethoxyphenoxy)-2-nitrobenzene

1-(4-Ethoxyphenoxy)-2-nitrobenzene

Cat. No.: B7857302
M. Wt: 259.26 g/mol
InChI Key: PMTNGUBRHOOPMQ-UHFFFAOYSA-N
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Description

1-(4-Ethoxyphenoxy)-2-nitrobenzene is an organic compound characterized by a benzene ring substituted with an ethoxy group at the 4-position and a nitro group at the 2-position. This compound is of interest in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-Ethoxyphenoxy)-2-nitrobenzene can be synthesized through a multi-step process starting with the nitration of 1-(4-ethoxyphenyl)benzene. The nitration reaction involves treating the starting material with a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to introduce the nitro group at the 2-position of the benzene ring.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and reactant concentrations, are carefully monitored and controlled to optimize the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Ethoxyphenoxy)-2-nitrobenzene undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).

  • Reduction: Reduction reactions can be carried out using reducing agents such as tin (Sn) and hydrochloric acid (HCl) or iron (Fe) and acetic acid (CH₃COOH).

  • Substitution: Electrophilic aromatic substitution reactions can be performed using reagents like bromine (Br₂) in the presence of a catalyst.

Major Products Formed:

  • Oxidation: Formation of 1-(4-ethoxyphenoxy)-2-nitrobenzoic acid.

  • Reduction: Formation of 1-(4-ethoxyphenoxy)-2-aminobenzene.

  • Substitution: Formation of 1-(4-ethoxyphenoxy)-2-bromobenzene.

Scientific Research Applications

1-(4-Ethoxyphenoxy)-2-nitrobenzene has various scientific research applications, including:

  • Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

  • Biology: Studied for its potential biological activity and interactions with biomolecules.

  • Medicine: Investigated for its pharmacological properties and potential therapeutic applications.

  • Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 1-(4-ethoxyphenoxy)-2-nitrobenzene exerts its effects involves its interaction with specific molecular targets and pathways. The nitro group can act as an electrophile, reacting with nucleophiles in biological systems. The ethoxy group may enhance the compound's lipophilicity, affecting its absorption and distribution within the body.

Comparison with Similar Compounds

  • 1-(2-ethoxyphenoxy)-2-nitrobenzene

  • 1-(4-methoxyphenoxy)-2-nitrobenzene

  • 1-(4-ethoxyphenoxy)-2-nitro-4-(trifluoromethyl)benzene

This comprehensive overview provides a detailed understanding of 1-(4-ethoxyphenoxy)-2-nitrobenzene, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

1-(4-ethoxyphenoxy)-2-nitrobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO4/c1-2-18-11-7-9-12(10-8-11)19-14-6-4-3-5-13(14)15(16)17/h3-10H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMTNGUBRHOOPMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)OC2=CC=CC=C2[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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